molecular formula C18H30O B13701557 2-(Tert-butoxy)-1,3-di-tert-butylbenzene

2-(Tert-butoxy)-1,3-di-tert-butylbenzene

Cat. No.: B13701557
M. Wt: 262.4 g/mol
InChI Key: WJHGMRJZWRUDPX-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-1,3-di-tert-butylbenzene is a sterically hindered aromatic compound characterized by three bulky tert-butyl substituents: two at the 1- and 3-positions of the benzene ring and one tert-butoxy group at the 2-position. This structural arrangement confers exceptional steric protection and electronic effects, making it a compound of interest in organic synthesis, catalysis, and materials science. Its stability under thermal and oxidative conditions is attributed to the electron-donating tert-butyl groups, which shield the aromatic core from reactive intermediates .

Properties

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

1,3-ditert-butyl-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C18H30O/c1-16(2,3)13-11-10-12-14(17(4,5)6)15(13)19-18(7,8)9/h10-12H,1-9H3

InChI Key

WJHGMRJZWRUDPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-1,3-di-tert-butylbenzene typically involves the alkylation of a benzene derivative with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-1,3-di-tert-butylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

2-(Tert-butoxy)-1,3-di-tert-butylbenzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-1,3-di-tert-butylbenzene involves its interaction with molecular targets and pathways within a given system. The compound’s bulky tert-butyl groups can influence its reactivity and interactions with other molecules. For example, in electrophilic aromatic substitution reactions, the tert-butyl groups can direct the incoming electrophile to specific positions on the benzene ring due to steric and electronic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(tert-butoxy)-1,3-di-tert-butylbenzene, a comparative analysis with structurally related compounds is essential. The evidence provided focuses on 1,3-di-tert-butylbenzene , a simpler analog lacking the tert-butoxy group. Below is a detailed comparison:

Table 1: Key Differences Between this compound and 1,3-Di-tert-butylbenzene

Property This compound 1,3-Di-tert-butylbenzene
Functional Groups Tert-butoxy (O-tert-butyl) at position 2 No oxygen-containing substituent
Steric Bulk Higher (three tert-butyl groups) Moderate (two tert-butyl groups)
Volatility Likely lower due to increased molecular weight Higher, as observed in salmon spoilage studies
Chemical Stability Enhanced resistance to oxidation Susceptible to degradation under oxidative conditions
Applications Potential in catalysis and polymer stabilization Used as a spoilage indicator in food science

Research Findings

Role in Spoilage Detection: 1,3-Di-tert-butylbenzene was identified as a volatile organic compound (VOC) in salmon spoilage studies, with its concentration increasing during storage at 4°C and 25°C. This trend correlated with microbial activity and lipid oxidation, making it a reliable freshness indicator .

Quantitative Behavior: Standard curves for 1,3-di-tert-butylbenzene in salmon showed a correlation coefficient (R²) > 0.99, confirming its utility in targeted spoilage assays . No analogous data exist for this compound, as its applications in food science remain unexplored.

Thermodynamic Stability :

  • The tert-butoxy group in this compound provides additional steric shielding, reducing reactivity toward electrophilic substitution compared to 1,3-di-tert-butylbenzene.

Limitations and Knowledge Gaps

Comparative data for other analogs (e.g., 2-methyl or 2-ethoxy derivatives) are absent. Thermodynamic parameters (e.g., ΔHf, logP) for this compound remain unverified in peer-reviewed literature.

Opportunities for Further Research :

  • Synthesis and characterization of this compound derivatives to explore catalytic or material science applications.
  • Comparative studies on oxidative stability and electronic effects using computational chemistry (e.g., DFT calculations).

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